![molecular formula C6H10O5 B1288611 3,6-Anhydro-L-galactose CAS No. 28251-55-0](/img/structure/B1288611.png)
3,6-Anhydro-L-galactose
Overview
Description
3,6-Anhydro-L-galactose is a monomeric sugar derived from agarose, a polysaccharide found in red macroalgae. This compound has garnered attention due to its various physiological activities, including anti-inflammatory, moisturizing, skin whitening, anti-colon cancer, and anti-cariogenic properties . These attributes make it a potential functional ingredient in various industries, including food, cosmetics, and pharmaceuticals.
Preparation Methods
The preparation of 3,6-Anhydro-L-galactose can be achieved through both chemical and enzymatic methods. One common approach involves the hydrolysis of agarose. The process typically includes the following steps :
Pre-hydrolysis: Agarose is pre-hydrolyzed into agaro-oligosaccharides using acetic acid.
Hydrolysis: The agaro-oligosaccharides are further hydrolyzed into neoagarobiose by an exo-agarase enzyme.
Final Hydrolysis: Neoagarobiose is then hydrolyzed into this compound and galactose by a neoagarobiose hydrolase enzyme.
Industrial production methods aim to optimize yield and purity. For instance, a two-step process utilizing specific β-galactosidases has been shown to produce high-titer this compound efficiently .
Chemical Reactions Analysis
3,6-Anhydro-L-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions and conditions include :
Oxidation: This reaction can convert this compound into 3,6-Anhydro-L-galactonate using oxidizing agents.
Reduction: Reduction reactions can produce 3,6-Anhydro-L-galactitol, a sugar alcohol form of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.
The major products formed from these reactions include 3,6-Anhydro-L-galactonate and 3,6-Anhydro-L-galactitol, which have their own unique applications.
Scientific Research Applications
Biofuel Production
One of the most promising applications of 3,6-anhydro-L-galactose is in the production of biofuels. Recent studies have demonstrated that AHG can be biologically upgraded to 3,6-anhydro-L-galactitol (AHGol), a sugar alcohol that serves as a platform chemical for biofuel production.
- Case Study : A study illustrated the enzymatic conversion of agarobiose (AB) to AHG and subsequently to AHGol using engineered Saccharomyces cerevisiae. This method minimizes exposure to unstable AHG and enhances the efficiency of biofuel production from red macroalgal biomass .
Table 1: Conversion Pathways of AHG
Substrate | Conversion Product | Enzyme | Microorganism |
---|---|---|---|
Agarobiose | This compound | Agarobiose hydrolase | S. cerevisiae |
This compound | 3,6-Anhydro-L-galactitol | Aldose reductase | Engineered S. cerevisiae |
Pharmaceutical Applications
AHG has shown significant potential in pharmaceutical applications due to its bioactive properties. It has been reported to possess skin-whitening activity and anti-melanogenic effects.
- Case Study : In vitro studies indicated that topical application of AHG significantly reduced melanin production in human epidermal melanocytes and melanoma cells. The underlying mechanism involves the inhibition of alpha-melanocyte-stimulating hormone-induced melanin synthesis .
Table 2: Biological Activities of AHG
Activity | Mechanism | Application Area |
---|---|---|
Skin whitening | Inhibition of melanin synthesis | Cosmetics |
Antioxidant properties | Scavenging free radicals | Pharmaceuticals |
Food Technology
In the food industry, AHG is utilized as a food additive due to its stabilizing properties in various formulations.
- Case Study : AHG has been incorporated into food products as a stabilizer and thickening agent. Its unique structure enhances the texture and stability of food items without compromising nutritional value .
Table 3: Applications of AHG in Food Technology
Food Product Type | Function | Benefits |
---|---|---|
Dairy products | Thickener | Improved texture |
Sauces and dressings | Stabilizer | Enhanced shelf-life |
Cosmetic Industry
Due to its moisturizing properties and ability to enhance skin health, AHG is increasingly being used in cosmetic formulations.
- Case Study : Research has indicated that formulations containing AHG improve skin hydration and elasticity, making it a valuable ingredient in anti-aging products .
Table 4: Cosmetic Applications of AHG
Product Type | Function | Effectiveness |
---|---|---|
Moisturizers | Hydration | Improved skin barrier function |
Anti-aging creams | Elasticity enhancement | Reduction in fine lines |
Mechanism of Action
The mechanism by which 3,6-Anhydro-L-galactose exerts its effects involves several molecular targets and pathways . For instance:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Skin Whitening: It inhibits melanin production by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis.
Anti-cancer: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3,6-Anhydro-L-galactose can be compared with other similar compounds, such as 3,6-Anhydro-D-galactose and 3,6-Anhydro-L-galactitol . While these compounds share some structural similarities, this compound is unique due to its specific physiological activities and potential applications. For example:
3,6-Anhydro-D-galactose: Similar in structure but differs in stereochemistry, affecting its biological activity.
3,6-Anhydro-L-galactitol: A reduced form of this compound, used in different industrial applications.
Biological Activity
3,6-Anhydro-L-galactose (AHG) is a monosaccharide derived from agarose, primarily found in red macroalgae. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including food, cosmetics, and pharmaceuticals. This article explores the biological activity of AHG, focusing on its physiological effects, metabolic pathways, and potential industrial applications.
Physiological Activities
1. Antioxidant Properties
AHG exhibits significant antioxidant activity, which is beneficial for protecting cells from oxidative stress. Studies have shown that agarooligosaccharides (AOS) derived from AHG possess strong antioxidant properties, contributing to their potential use in health supplements and functional foods .
2. Anti-inflammatory Effects
Research indicates that AHG can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting its potential as an anti-inflammatory agent .
3. Skin Whitening Activity
AHG has been reported to possess skin whitening properties. In vitro studies demonstrated that AHG inhibits melanogenesis in murine B16 melanoma cells and human epidermal melanocytes. This effect is attributed to its ability to suppress the activity of tyrosinase, an enzyme crucial for melanin production . The skin whitening efficacy of AHG was found to be superior compared to other agar-derived oligosaccharides.
Metabolic Pathways
1. Catabolism of this compound
The metabolic fate of AHG has been explored in certain microorganisms capable of utilizing it as a sole carbon source. For instance, Vibrio species have been identified to metabolize AHG through a novel catabolic pathway involving key intermediates such as 3,6-anhydrogalactonate (AHGA) and 2-keto-3-deoxy-galactonate. The enzymes responsible for these conversions include NADP(+)-dependent AHG dehydrogenase and AHGA cycloisomerase . This pathway not only provides insights into microbial adaptation but also highlights the potential for bioconversion processes aimed at producing biofuels from red macroalgal biomass.
Industrial Applications
1. Bioconversion Processes
Recent advancements have demonstrated the feasibility of converting AHG into valuable platform chemicals like 3,6-anhydro-L-galactitol (AHGol), which can serve as a sugar alcohol in various applications. An integrated process combining chemical hydrolysis of agarose to produce agarobiose (AB) followed by biological conversion using engineered Saccharomyces cerevisiae has been developed . This method enhances the yield and efficiency of AHGol production, showcasing the industrial potential of AHG.
2. Functional Food Ingredients
Given its antioxidant and anti-inflammatory properties, AHG is being explored as a functional ingredient in food products aimed at improving health outcomes. Its ability to inhibit oxidative stress markers positions it as a candidate for dietary supplements targeting chronic diseases related to inflammation and oxidative damage .
Case Studies
Case Study 1: Skin Whitening Efficacy
In a comparative study assessing the skin whitening effects of various agar-derived sugars, AHG demonstrated the highest activity at concentrations as low as 50 μg/mL. The study involved treating murine melanoma cells with different oligosaccharides and measuring melanin production as an indicator of whitening efficacy .
Case Study 2: Bioconversion Efficiency
A study focused on the enzymatic conversion of agarobiose into AHGol highlighted the metabolic engineering of S. cerevisiae strains that enhanced the conversion efficiency by integrating specific transport systems for improved substrate uptake. The engineered strains showed significantly higher yields of AHGol compared to non-engineered strains .
Properties
IUPAC Name |
(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-MOJAZDJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-55-0 | |
Record name | 3,6-Anhydrogalactose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-ANHYDROGALACTOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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